molecular formula C30H46O5 B3028746 (5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione CAS No. 30489-27-1

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione

Cat. No. B3028746
CAS RN: 30489-27-1
M. Wt: 486.7 g/mol
InChI Key: DORJGGFFCMZTHW-KXVAGGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione, also known as (5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione, is a useful research compound. Its molecular formula is C30H46O5 and its molecular weight is 486.7 g/mol. The purity is usually 95%.
The exact mass of the compound (5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione is 486.33452456 g/mol and the complexity rating of the compound is 993. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Androgen Biosynthesis Inhibition

One scientific application of compounds structurally related to the specified steroidal compound involves their role as inhibitors of androgen biosynthesis. Djigoué et al. (2012) explored androsterone derivatives with a typical steroid shape, demonstrating their biological activity in androgen biosynthesis inhibition. These compounds, while structurally different in their extra E ring, share similarities in their steroidal frameworks with the compound (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Antimicrobial and Anticancer Activities

Compounds structurally related to the specified steroidal molecule have shown potential in antimicrobial and anticancer activities. For instance, Skariyachan et al. (2011) reported on the effectiveness of certain steroidal compounds in combating Methicillin-resistant Staphylococcus aureus (MRSA) infections. The steroidal structures in their study, while distinct, share common features with the specified compound, suggesting potential applications in antibacterial and anticancer research (Skariyachan, Krishnan, Siddapa, Salian, Bora, & Sebastian, 2011).

Potential Use in LXR Agonist Synthesis

Another area of research interest is the synthesis of Liver X Receptor (LXR) agonists using steroidal compounds. Ching (2013) discussed the potential of steroidal compounds, similar in structure to the specified compound, in synthesizing LXR modulators. These modulators are crucial in regulating cholesterol metabolism and have implications in treating cardiovascular and neurodegenerative diseases (Ching, 2013).

Antimalarial and Cytotoxic Activities

Additionally, Al-Oqail et al. (2003) explored new azaartemisinin derivatives, closely related to steroidal compounds like the specified molecule, for their antimalarial and cytotoxic activities. These compounds, although distinct in lacking peroxide functionality, demonstrate the versatility of steroidal compounds in pharmacological applications (Al-Oqail, Galal, Ahmad, Al-Fishawi, & El-Feraly, 2003).

properties

IUPAC Name

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-16(13-19(32)25-27(4,5)35-25)23-17-14-18(31)24-28(6)11-10-22(34)26(2,3)21(28)9-12-29(24,7)30(17,8)15-20(23)33/h16,18-19,21,24-25,31-32H,9-15H2,1-8H3/t16-,18+,19+,21+,24+,25-,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORJGGFFCMZTHW-KXVAGGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)O)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318725
Record name Alisol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 101306923

CAS RN

30489-27-1
Record name Alisol C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30489-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alisol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Reactant of Route 2
(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Reactant of Route 3
(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Reactant of Route 4
(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Reactant of Route 5
(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Reactant of Route 6
(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.